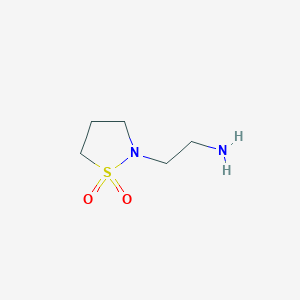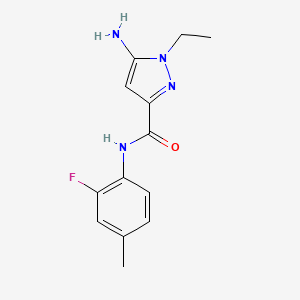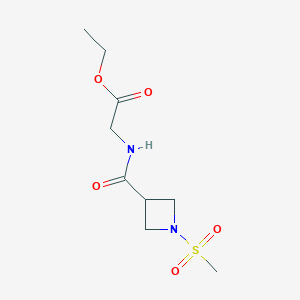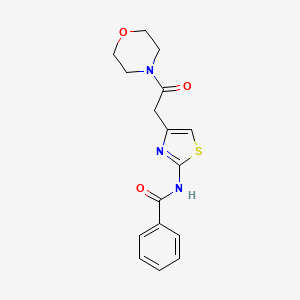
Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound could involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline core, a pyrrolidine ring, and a benzoate group. The quinoline core is a bicyclic compound that consists of a benzene ring fused to a pyridine ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The benzoate group is a carboxylate ester.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound could involve the N-heterocyclization of primary amines with diols . This reaction could be catalyzed by a Cp*Ir complex . Other reactions could involve the functionalization of preformed pyrrolidine rings .Applications De Recherche Scientifique
Synthetic Methodologies and Derivatives Formation
A pivotal area of research involving this compound includes its synthesis and the formation of its derivatives. A facile synthesis approach for new 3H-Pyrrolo[2,3-c]quinoline derivatives from 4-Formylquinolines has been reported, showcasing a methodology to prepare ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates. This synthesis involves the direct condensation of ethyl azidoacetate with 4-formylquinolines, highlighting a pathway to generate a wide array of derivatives with potential biological activities (Molina, Alajarín, & Sánchez-Andrada, 1993).
Antifungal and Biological Activities
Derivatives of quinoline compounds, including those structurally related to Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate, have been synthesized and tested for their biological activities. For instance, Schiff bases derived from 3-Amino-2H-pyrano[2,3-b]quinolin-2-ones have demonstrated antifungal activities against strains like Aspergillus niger and Fusarium sp., underscoring the therapeutic potential of these compounds (Rajendran & Karvembu, 2002).
Photovoltaic Applications
The exploration of quinoline derivatives extends into the field of materials science, where compounds like Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate may have implications. Specifically, photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been investigated, with findings indicating their potential applications in organic–inorganic photodiode fabrication. This research suggests the utility of such compounds in developing new materials for energy conversion and electronic device applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Safety and Hazards
Orientations Futures
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry . The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles , suggesting potential for the development of new drugs based on this structure.
Propriétés
IUPAC Name |
ethyl 3-[[6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c1-2-30-23(29)15-6-5-7-17(12-15)26-21-18-13-16(24)8-9-20(18)25-14-19(21)22(28)27-10-3-4-11-27/h5-9,12-14H,2-4,10-11H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUERKFHULWTRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-((6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B2533178.png)





![2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2533186.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2533188.png)

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2533193.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide](/img/structure/B2533194.png)

![ethyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533200.png)